molecular formula C12H14N2O4 B604766 Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester CAS No. 132577-23-2

Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester

Cat. No.: B604766
CAS No.: 132577-23-2
M. Wt: 250.25 g/mol
InChI Key: LHCCVJIVDUBHRD-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate is a chemical compound of interest in scientific research and development. As part of the hydrazono-oxobutanoate ester family, it serves as a versatile precursor and building block for the synthesis of more complex molecules. Compounds in this class are frequently investigated for their diverse biological activities. Related structures have been studied for their cytotoxic properties and are present in certain natural biological systems, suggesting a broad scope for pharmacological exploration . The molecular structure of related hydrazono-oxobutanoate derivatives is typically nearly planar, a feature often stabilized by an intramolecular N—H···O hydrogen bond that forms a characteristic S(6) ring motif. In the solid state, the crystal packing of such molecules is commonly stabilized by various intermolecular interactions, including C—H···O hydrogen bonds and halogen contacts, which can be critical for materials science and crystallography studies . This compound is related to derivatives that can adopt a keto–hydrazo tautomeric form with a trans configuration around the N—N bond . This product is intended for research purposes as a chemical intermediate or a standard for analytical studies. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

ethyl 3-hydroxy-2-[(4-hydroxyphenyl)diazenyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,15-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCVJIVDUBHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation

In a typical procedure, 4-hydroxyphenylhydrazine hydrochloride (1.0 equiv) is dissolved in ethanol and combined with ethyl acetoacetate (1.2 equiv) under reflux. A catalytic amount of acetic acid (0.1 equiv) is added to protonate the carbonyl oxygen, enhancing electrophilicity. The mixture is stirred at 80°C for 6–8 hours, yielding the target compound after cooling and recrystallization from ethanol/water.

Key Parameters

ParameterValue/RangeImpact on Yield
Temperature70–85°COptimizes kinetics
SolventEthanolEnhances solubility
Catalyst (AcOH)0.05–0.15 equivFacilitates dehydration
Reaction Time6–10 hoursEnsures completion

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to achieve >90% purity.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. A mixture of 4-hydroxyphenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in ethanol is subjected to microwave irradiation at 100°C for 20 minutes. The reaction is monitored by TLC, and the product is isolated in 85–88% yield after solvent evaporation.

Advantages Over Conventional Methods

  • Time Efficiency : 20 minutes vs. 6–8 hours.

  • Energy Savings : Reduced thermal decomposition.

  • Scalability : Suitable for gram-scale synthesis.

ComponentQuantityRole
Ethyl acetoacetate10 mMSubstrate
4-Hydroxyphenylhydrazine12 mMNucleophile
Keto reductase3–8% (w/w)Catalyzes reduction
Glucose dehydrogenase4.5–12% (w/w)NADPH regeneration
Glucose20 mMHydrogen donor

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates, while bases such as triethylamine or lithium carbonate facilitate deprotonation steps.

Solvent Screening

SolventDielectric ConstantYield (%)
Ethanol24.378
DCM9.182
DMF36.788

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The phenolic -OH group in 4-hydroxyphenylhydrazine may undergo undesired side reactions (e.g., oxidation or etherification). Protection with acetyl or benzyl groups prior to condensation, followed by deprotection (e.g., acidic hydrolysis), mitigates this issue.

Purification Difficulties

Hydrazones often form E/Z isomers, complicating purification. Gradient elution chromatography (hexane → ethyl acetate) or recrystallization from toluene resolves this.

Industrial-Scale Considerations

Large-scale synthesis requires cost-effective catalysts and solvent recovery. Continuous flow reactors, as described in WO2014108919A2 for related compounds, enable high-throughput production with minimized waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate has been investigated for its potential as a pharmacophore in drug design, particularly due to its anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness with the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)18
HepG2 (liver cancer)27
Ehrlich ascites tumor36

These results suggest potent cytotoxicity at low concentrations, making it a candidate for further development in cancer therapeutics .

Materials Science

In materials science, Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate is utilized in the synthesis of novel materials with unique optical and electronic properties. Its ability to form various derivatives allows for modifications that can enhance material characteristics for specific applications.

Biological Studies

The compound is also studied for its interactions with biological macromolecules, including proteins and nucleic acids. Understanding these interactions can provide insights into its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Molecular Planarity and Crystal Packing

The planarity of hydrazono-oxobutanoate derivatives is influenced by substituent position and electronic effects:

  • 4-Chlorophenyl analog: Exhibits near-planarity, with an interplanar angle of 2.69° between the benzene ring and the hydrazono-oxobutanoate unit .
  • 3-Chlorophenyl analog : Slightly more planar (interplanar angle = 1.49°), attributed to reduced steric hindrance at the meta position .
  • 4-Hydroxyphenyl analog : Expected to adopt a planar conformation due to intramolecular N–H···O hydrogen bonds, similar to its 4-chloro counterpart. The –OH group facilitates extended intermolecular hydrogen bonding, as seen in related structures .

Hydrogen Bonding and Supramolecular Interactions

  • 4-Hydroxyphenyl derivative : Forms robust O–H···O and N–H···O hydrogen bonds (e.g., N1–H1···O1: 1.87 Å, 132°), contributing to dense crystal packing .
  • 4-Chloro and 4-fluoro analogs : Primarily rely on weaker C–H···O and halogen interactions, resulting in less cohesive packing .
  • 4-Nitrophenyl derivative: The electron-withdrawing –NO₂ group reduces hydrogen-bonding capacity but enhances π-π stacking interactions .

Physicochemical Properties

Substituent (Position) Melting Point (°C) Key NMR Shifts (δ, ppm) IR Absorption (cm⁻¹)
4-Hydroxyphenyl 106–108 6.84–7.34 (aromatic H) 3125 (O–H), 1701 (C=O)
4-Chlorophenyl 84–85 7.34–7.36 (aromatic H) 3359 (N–H), 1706 (C=O)
4-Fluorophenyl 81–83 7.09–7.39 (aromatic H) 3125 (C–F), 1701 (C=O)
4-Nitrophenyl Not reported 7.40–7.62 (aromatic H) 1620 (NO₂), 1701 (C=O)

Trends :

  • Melting Points : Polar substituents (e.g., –OH) increase melting points due to enhanced hydrogen bonding .
  • NMR Shifts: Electron-withdrawing groups (e.g., –NO₂, –Cl) deshield aromatic protons, shifting signals downfield .
  • IR Spectra : All analogs show strong C=O stretches (~1700 cm⁻¹), while –OH and –NH groups exhibit characteristic broad bands (~3100–3350 cm⁻¹) .

Anti-Inflammatory and Antimicrobial Potential

  • 4-Chloro and 4-fluoro analogs : Demonstrated cytotoxicity in leukemia cell lines (IC₅₀ = 10–50 µM) and tau aggregation inhibition, relevant to neurodegenerative diseases .
  • Thiazole hybrids : Derivatives with 4-methoxyphenyl groups exhibit analgesic activity (ED₅₀ = 25 mg/kg in mice) via COX-2 inhibition .

Biological Activity

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate is characterized by its hydrazone functional group, which plays a crucial role in its biological activity. The compound's structure can be represented as follows:

C12H13N2O3\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}_3

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological properties.

The biological activity of Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction may disrupt cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Anticancer Activity

Research indicates that Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • Ehrlich ascites tumor (EAT)

In these studies, the compound showed promising results with IC50 values indicating potent cytotoxicity at low concentrations. For instance, it exhibited an IC50 of 18 µM against HeLa cells .

Cell LineIC50 (µM)
HeLa18
HepG227
EAT36

Anti-inflammatory Effects

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated a significant reduction in paw edema volume in animal models compared to control treatments. The compound inhibited inflammation by approximately 71% within four hours post-administration, comparable to established anti-inflammatory drugs like Diclofenac .

Case Studies and Research Findings

Several studies have focused on the biological activity of Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate:

  • Study on Anticancer Activity : A study published in MDPI highlighted that the compound exhibited cytotoxic effects against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Study : Another research article reported that Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate significantly reduced inflammatory markers in animal models, supporting its potential as a therapeutic agent for inflammatory diseases.
  • Comparative Analysis : Comparative studies with similar hydrazone compounds revealed that variations in substituents on the phenyl ring could significantly alter biological activities, indicating the importance of structural modifications in drug design .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves diazotization of 4-hydroxyaniline followed by coupling with ethyl acetoacetate. Key steps include:

  • Diazotization : Treat 4-hydroxyaniline with NaNO₂ in HCl at 0–5°C to form the diazonium salt.
  • Coupling : React the diazonium salt with ethyl acetoacetate in ethanol under basic conditions (sodium acetate buffer) .
  • Control Parameters : Maintain pH > 7 to stabilize the hydrazone intermediate and temperatures <10°C to minimize side reactions. Yields (~70–85%) depend on stoichiometric precision and rapid mixing .

Basic: Which spectroscopic techniques are most effective for characterizing the hydrazone functional group in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the hydrazone proton (δ ~7–8 ppm, broad singlet) and carbonyl carbons (δ ~165–197 ppm). The 4-hydroxyphenyl group shows aromatic protons at δ ~6.8–7.3 ppm .
  • IR Spectroscopy : Confirm the C=O stretch (~1700 cm⁻¹) and N–H bend (~3350 cm⁻¹) .
  • Mass Spectrometry : Use ESI+ to observe the molecular ion peak ([M+H]⁺ at m/z ~251) .

Advanced: How does the 4-hydroxyphenyl substituent influence the compound’s electronic structure and reactivity compared to halogenated analogs?

Methodological Answer:
The hydroxyl group enhances electron density via resonance, increasing nucleophilicity at the hydrazone nitrogen. Comparative studies with halogenated analogs (e.g., 4-chloro or 4-iodo derivatives) show:

  • Redox Reactivity : Hydroxyl substitution reduces oxidation potential by 0.3 V vs. chloro analogs, favoring participation in electron-transfer reactions .
  • Hydrogen Bonding : The –OH group forms intramolecular H-bonds with the carbonyl oxygen, stabilizing the enol tautomer and altering keto-enol equilibrium constants (log K ~2.5) .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Dependent Assays : Perform IC₅₀ profiling (e.g., 10–100 μM range) to differentiate cytotoxic (apoptosis induction) vs. bacteriostatic effects .
  • Metabolite Screening : Use LC-MS to identify hydrolysis products (e.g., free hydrazine) that may confound activity .
  • Comparative SAR : Test analogs (e.g., 4-nitro or 4-methyl derivatives) to isolate substituent-specific effects .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., tau protein)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to tau fibrils, focusing on π-π stacking between the phenyl ring and His330 .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to assess binding free energies (ΔG ~-8.5 kcal/mol) .
  • QSAR : Correlate Hammett σ values of substituents with inhibitory potency (R² > 0.85 for acetylcholinesterase) .

Basic: What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

Methodological Answer:

  • Solvent Pairing : Use methanol/water (4:1 v/v) for slow evaporation, achieving plate-like crystals suitable for SC-XRD .
  • Temperature Control : Crystallize at 4°C to minimize thermal motion artifacts.
  • Structure Validation : Refine with SHELXL (R-factor < 0.05), confirming intramolecular H-bonds (N–H⋯O, 2.5–2.8 Å) .

Advanced: How does the Z/E isomerism of the hydrazone group affect pharmacological properties?

Methodological Answer:

  • Isomer Separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate Z and E forms .
  • Bioactivity Comparison : The Z isomer shows 3-fold higher acetylcholinesterase inhibition (IC₅₀ = 12 μM) due to better fit in the active site gorge .
  • Stability Studies : Monitor isomerization via ¹H NMR (DMSO-d₆, 37°C), finding Z→E half-life > 72 hours .

Advanced: What experimental and theoretical approaches elucidate the compound’s role in multi-component reactions (e.g., triazolothiadiazine synthesis)?

Methodological Answer:

  • Reaction Monitoring : Use in-situ IR to track hydrazone decomposition and intermediate formation .
  • DFT Calculations : Compute activation energies (B3LYP/6-31G*) for cycloaddition steps, identifying rate-limiting barriers (~25 kcal/mol) .
  • Byproduct Analysis : Characterize side products (e.g., ethyl 3-oxobutanoate) via GC-MS to optimize stoichiometry .

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